molecular formula C10H16O3 B6148494 ethyl 3-methyl-2-oxocyclohexane-1-carboxylate, Mixture of diastereomers CAS No. 5183-61-9

ethyl 3-methyl-2-oxocyclohexane-1-carboxylate, Mixture of diastereomers

Cat. No. B6148494
CAS RN: 5183-61-9
M. Wt: 184.2
InChI Key:
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Description

Ethyl 3-methyl-2-oxocyclohexane-1-carboxylate is a mixture of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other . This compound has a molecular formula of C10H16O3 and a molecular weight of 184.2.


Molecular Structure Analysis

The molecular structure of ethyl 3-methyl-2-oxocyclohexane-1-carboxylate consists of an ethyl ester group attached to a cyclohexane ring. The cyclohexane ring contains a ketone group and a methyl group .

Scientific Research Applications

3-methyl-2-oxocyclohexane-1-carboxylate is used in a variety of scientific research applications. One of the most important applications is in the synthesis of chiral compounds. This compound is also used in the synthesis of pharmaceuticals, such as anti-cancer drugs, and in the synthesis of other organic compounds. Additionally, this compound is used in the synthesis of polymers and in the production of dyes and pigments.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-2-oxocyclohexane-1-carboxylate in laboratory experiments include its low cost, its easy availability, and its high efficiency in synthesizing chiral compounds. Additionally, the compound is non-toxic, making it safe to use in a laboratory setting. However, there are some limitations to using this compound in laboratory experiments. For example, it is difficult to control the stereochemistry of the reaction, which can lead to the formation of undesired stereoisomers. Additionally, the compound is not very stable and can degrade over time.

Future Directions

For the use of 3-methyl-2-oxocyclohexane-1-carboxylate include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research into the synthesis of this compound, as well as its stability and storage, could lead to more efficient and cost-effective methods for synthesizing this compound. Finally, further research into the stereochemistry of the reaction could lead to the development of more efficient and accurate methods for controlling the stereochemistry of the reaction.

Synthesis Methods

3-methyl-2-oxocyclohexane-1-carboxylate can be synthesized through a variety of methods. One of the most common methods for synthesizing this compound is through a two-step process involving the alkylation of cyclohexanone with ethyl bromide, followed by the oxidation of the resulting product with potassium permanganate. The reaction takes place in aqueous medium and is catalyzed by potassium hydroxide. This method has been widely used in the scientific research field due to its simplicity and efficiency.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-methyl-2-oxocyclohexane-1-carboxylate, mixture of diastereomers involves the condensation of ethyl acetoacetate with cyclohexanone followed by reduction and esterification.", "Starting Materials": [ "Ethyl acetoacetate", "Cyclohexanone", "Sodium borohydride", "Methanol", "Sulfuric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Ethyl acetoacetate is condensed with cyclohexanone in the presence of sulfuric acid to form ethyl 3-methyl-2-oxocyclohexanone-1-carboxylate.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the carbonyl group to a hydroxyl group, forming ethyl 3-methyl-2-hydroxycyclohexanone-1-carboxylate.", "Step 3: The reaction mixture is neutralized with sodium bicarbonate and the product is extracted with methanol.", "Step 4: The methanol extract is evaporated to dryness and the residue is dissolved in ethanol.", "Step 5: The ethanol solution is treated with sulfuric acid to form the ethyl ester of the carboxylic acid, ethyl 3-methyl-2-oxocyclohexane-1-carboxylate, mixture of diastereomers." ] }

CAS RN

5183-61-9

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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